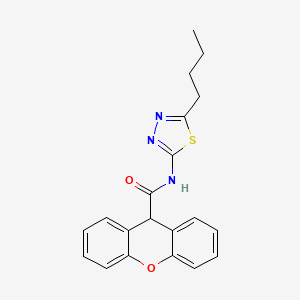

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, with suitable reagents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

Attachment of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides (e.g., butyl bromide) in the presence of a base like potassium carbonate (K2CO3).

Coupling with Xanthene Carboxylic Acid: The final step involves the coupling of the thiadiazole derivative with xanthene-9-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like carbonyls or nitro groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced carbonyls, amines

Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide, exhibit significant antimicrobial activity. A study highlighted that compounds with a thiadiazole ring showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL for some derivatives . The incorporation of the 9H-xanthene moiety may enhance these properties due to its structural characteristics.

Anticancer Activity

The compound has been investigated for its anticancer potential. Thiadiazole derivatives are known for their cytostatic properties, which have led to the development of several new compounds targeting cancer cells. Research has shown that certain thiadiazole derivatives can inhibit tumor growth in vitro and in vivo . Specifically, this compound may act on specific pathways involved in cancer cell proliferation.

Fluorescent Dyes

This compound may serve as a fluorescent dye due to its xanthene structure. Xanthene derivatives are widely utilized in biological imaging and as fluorescent markers because of their strong fluorescence properties when excited by UV light . This application is particularly valuable in cellular biology for tracking cellular processes.

Polymer Additives

The compound's stability and thermal properties make it a candidate for use as an additive in polymers. Thiadiazole derivatives can improve the thermal stability and mechanical properties of polymer matrices . This application is essential in developing high-performance materials for various industrial applications.

Case Studies and Experimental Data

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide can be compared with other thiadiazole derivatives, such as:

- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-acetamide

- N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide

- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activity

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a compound that integrates the structural features of both thiadiazoles and xanthenes. The biological activity of this compound is of significant interest due to the pharmacological potential associated with its constituent moieties. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiadiazole ring followed by the attachment of the xanthene moiety.

Antimicrobial Activity

Several studies have indicated that compounds containing thiadiazole and xanthene structures exhibit notable antimicrobial properties. For instance:

- Thiadiazole derivatives have been reported to possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .

Anticancer Properties

Research into related xanthene derivatives has shown promising anticancer activities. For example:

- Xanthene derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of the thiadiazole moiety may enhance this effect through modulation of cellular signaling pathways .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for anti-inflammatory properties:

- Studies suggest that thiadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, potentially offering therapeutic benefits in conditions like arthritis .

Case Studies

The biological activity of this compound can be attributed to its structural features:

- Thiadiazole Ring : Known for its electron-withdrawing properties, which can enhance the reactivity of adjacent functional groups.

- Xanthene Core : Provides a stable scaffold that may facilitate interaction with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C20H19N3O2S |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C20H19N3O2S/c1-2-3-12-17-22-23-20(26-17)21-19(24)18-13-8-4-6-10-15(13)25-16-11-7-5-9-14(16)18/h4-11,18H,2-3,12H2,1H3,(H,21,23,24) |

InChI Key |

UGZOGTSDYYCHJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.